molecular formula C20H17ClN6O3S2 B3006677 2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)acetamide CAS No. 1396876-47-3

2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)acetamide

Cat. No.: B3006677
CAS No.: 1396876-47-3
M. Wt: 488.97
InChI Key: ZECCCTIURLDARB-UHFFFAOYSA-N
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Description

The compound 2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)acetamide features a multi-component architecture combining a 4-chlorobenzo[d]thiazole core, a methylamino linker, an acetamide bridge, and a 4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl moiety.

Key structural attributes include:

  • Methylamino linker: Facilitates conformational flexibility and hydrogen bonding.
  • Sulfamoylphenyl-pyrimidine: Mimics sulfonamide pharmacophores, often associated with antibacterial activity .

Properties

IUPAC Name

2-[(4-chloro-1,3-benzothiazol-2-yl)-methylamino]-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN6O3S2/c1-27(20-25-18-15(21)4-2-5-16(18)31-20)12-17(28)24-13-6-8-14(9-7-13)32(29,30)26-19-22-10-3-11-23-19/h2-11H,12H2,1H3,(H,24,28)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZECCCTIURLDARB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CC=N2)C3=NC4=C(S3)C=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)acetamide is an intricate organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant research findings and data tables.

Structural Characteristics

This compound features a complex structure that includes:

  • A 4-chlorobenzo[d]thiazole moiety
  • A methylamino group
  • An N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl) acetamide structure

These components suggest diverse interactions with biological targets, enhancing its pharmacological profile.

Antimicrobial Properties

Research indicates that compounds with thiazole structures often exhibit antimicrobial activity. Specifically, derivatives similar to our compound have shown effectiveness against various bacterial and fungal strains. For instance, thiazole-containing compounds have been documented to inhibit the growth of pathogens, suggesting potential use in developing new antibiotics.

Anticancer Activity

The anticancer potential of this compound is linked to its ability to induce apoptosis in cancer cells. Studies have demonstrated that structurally related compounds can interact with DNA and proteins involved in cell cycle regulation. For example, compounds featuring thiazole or pyrimidine rings have been associated with selective cytotoxicity against cancer cell lines.

Enzyme Inhibition

The compound may also act as an inhibitor of key enzymes involved in inflammatory processes. Notably, it has been suggested that similar compounds inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. This mechanism could provide therapeutic benefits in treating inflammatory diseases .

Table 1: Summary of Biological Activities

Activity Description Reference
AntimicrobialInhibits growth of bacteria and fungi; potential for antibiotic development
AnticancerInduces apoptosis; interacts with cell cycle regulators
Enzyme InhibitionInhibits COX enzymes; potential anti-inflammatory applications

Case Study: Anticancer Activity

In a study examining the anticancer effects of related thiazole compounds, researchers found that certain derivatives induced significant apoptosis in breast cancer cell lines. The mechanism was attributed to the activation of pro-apoptotic pathways and inhibition of anti-apoptotic proteins. This suggests that our compound may similarly affect cancer cells through these pathways .

Case Study: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of thiazole derivatives revealed that modifications to the thiazole ring could enhance activity against resistant bacterial strains. The presence of electron-withdrawing groups was found to be beneficial for increasing potency against Gram-positive bacteria .

The biological activity of this compound is likely mediated through:

  • Enzyme Inhibition : Targeting COX enzymes and potentially other kinases involved in cell signaling.
  • DNA Interaction : Binding to DNA and interfering with replication processes in cancer cells.
  • Cell Signaling Pathways : Modulating pathways that regulate apoptosis and cell proliferation.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing thiazole rings exhibit antimicrobial properties. The presence of the chlorobenzo[d]thiazole moiety in this compound suggests potential antibacterial and antifungal activities. Studies have shown that related thiazole derivatives can inhibit the growth of various pathogenic bacteria and fungi, making this compound a candidate for antibiotic development.

Anticancer Properties

The compound has been investigated for its anticancer potential due to its ability to induce apoptosis in cancer cells. It interacts with specific molecular targets involved in cell cycle regulation and apoptosis pathways. For instance, similar thiazole-containing compounds have demonstrated efficacy against various cancer cell lines by disrupting DNA replication and inhibiting cell proliferation .

Synthetic Routes

The synthesis of this compound typically involves multi-step processes:

  • Formation of the Thiazole Core : The initial step involves synthesizing the chlorobenzo[d]thiazole core through cyclization reactions.
  • N-Methylation : The thiazole derivative is then subjected to N-methylation using methyl iodide in the presence of a base.
  • Acetamide Formation : Finally, the N-methylated thiazole is reacted with an appropriate amine to form the desired acetamide structure.

These synthetic methods require careful control of reaction conditions to optimize yield and purity .

Industrial Applications

Beyond medicinal chemistry, this compound can serve as a versatile building block in organic synthesis. Its unique structural features allow for various functionalizations, making it useful in developing new materials with specific properties such as fluorescence or conductivity .

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that derivatives of thiazole exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The incorporation of the chlorobenzo[d]thiazole moiety enhanced the overall efficacy compared to other derivatives lacking this structure.
  • Cancer Cell Studies : In vitro studies showed that compounds similar to the target molecule induced apoptosis in human breast cancer cell lines by activating caspase pathways, suggesting a mechanism for its anticancer activity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name/ID Structural Features Key Differences
Target Compound 4-Chlorobenzo[d]thiazole, methylamino-acetamide, pyrimidin-2-yl-sulfamoylphenyl Unique chloro-substituted benzo[d]thiazole; dual heterocyclic (thiazole + pyrimidine) system.
Compounds 8/9/10 () 4-(4-chlorofuran/thiophenyl)oxazole/thiazole/imidazole linked to diphenylpyrimidinyl-acetamide Replaces benzo[d]thiazole with furan/thiophene-based heterocycles; lacks sulfamoyl group .
N-[4-(4-Acetamidophenyl)thiazol-2-yl] derivatives () Thiazole-acetamide with benzodioxin or pyrrolidine carboxamide Lacks pyrimidine-sulfamoyl moiety; includes aromatic or aliphatic carboxamide substituents .
Sulfamethizole impurity () Thiadiazole-sulfamoyl-phenylamine Simpler sulfonamide-thiadiazole scaffold; lacks thiazole-acetamide backbone .
compound Thienopyrimidine-thiadiazole-sulfanyl-acetamide Features thienopyrimidine instead of benzo[d]thiazole; includes thiadiazole for sulfur-rich interactions .

Key Findings and Implications

Structural Optimization : The target compound’s 4-chlorobenzo[d]thiazole and pyrimidine-sulfamoyl groups likely enhance target binding compared to simpler thiazole or thiadiazole analogs.

Synthetic Challenges : Multi-step coupling reactions (e.g., acylation, sulfamoylation) are critical for yield and purity, as seen in and .

Bioactivity Trends : Sulfamoyl and heterocyclic moieties correlate with antimicrobial/antibacterial effects, while benzo[d]thiazole derivatives may expand therapeutic scope to kinase targets.

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